molecular formula C15H11ClO3 B12554337 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one CAS No. 146516-74-7

7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one

Katalognummer: B12554337
CAS-Nummer: 146516-74-7
Molekulargewicht: 274.70 g/mol
InChI-Schlüssel: MZNBSYKMMDDXCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one typically involves the reaction of 2-methoxyphenyl derivatives with chloro-substituted benzofuran precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts in a Suzuki coupling reaction can be employed to synthesize this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can also be considered for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzofurans, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Chloro-3-(2-methoxyethoxy)methyl-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine
  • 3-Chloro-2-methylaniline

Uniqueness

7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

146516-74-7

Molekularformel

C15H11ClO3

Molekulargewicht

274.70 g/mol

IUPAC-Name

7-chloro-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H11ClO3/c1-18-12-8-3-2-5-9(12)14-10-6-4-7-11(16)13(10)15(17)19-14/h2-8,14H,1H3

InChI-Schlüssel

MZNBSYKMMDDXCR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2C3=C(C(=CC=C3)Cl)C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.